![molecular formula C15H19ClN2O8 B1356316 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177340-80-5](/img/structure/B1356316.png)
4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
“4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” is a chemical compound with the molecular formula C13H17ClN2O4 . It has a molecular weight of 300.74 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” can be represented by the canonical SMILES string:C1CC(NC1)CNC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Scientific Research Applications
Corrosion Inhibition
- Synthesized Aniline Derivative as Corrosion Inhibitor: A study by Fernandes et al. (2019) synthesized a similar aniline derivative, 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline (CPYA), as a corrosion inhibitor for mild steel in an acid medium. The inhibitor showed high efficiency and was analyzed using gravimetric studies, electrochemical measurements, and surface analyses like atomic force microscopy and scanning electron microscopy (Fernandes et al., 2019).
Polymers and Electrochemistry
- Comparative Study of Polyaniline and Polypyrrole: Blinova et al. (2007) conducted a study on the oxidation of aniline and pyrrole, highlighting their similarities and differences, which is relevant for understanding the properties of compounds like 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in polymer applications (Blinova et al., 2007).
- Efficient Synthesis of Aniline Derivatives: A study by Vargas et al. (2012) reported on the microwave-assisted synthesis of aniline derivatives, which could be relevant for understanding the synthesis pathways of compounds like 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Analogous Compounds: Research by Krishnan et al. (2021) analyzed the crystal structure of a compound similar to 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. They used density functional theory (DFT) calculations and Hirshfeld surface analysis to study the molecular interactions (Krishnan et al., 2021).
Biological and Pharmacological Studies
- Antioxidant and Acetylcholinesterase Inhibitory Properties: Research by Vargas Méndez and Kouznetsov (2015) explored the antioxidant and acetylcholinesterase inhibitory properties of diverse γ-pyridinyl amine derivatives, which could have implications for understanding the biological activity of 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas Méndez and Kouznetsov, 2015).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the structure of this compound suggests that it may have diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of chemical compounds .
properties
IUPAC Name |
4-chloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGCBWBFTAXMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate |
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